molecular formula C29H40N6O7 B237843 Cleromyrine II CAS No. 126601-86-3

Cleromyrine II

Cat. No.: B237843
CAS No.: 126601-86-3
M. Wt: 584.7 g/mol
InChI Key: PENCNHGHURUDPZ-WUTAMTCCSA-N
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Description

Cleromyrine II is a cyclic peptide composed of the amino acids glycine, tyrosine, proline, and leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cleromyrine II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using reagents like TFA.

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by coupling agents like EDCI.

Industrial Production Methods

Industrial production of cyclic peptides like this compound involves large-scale SPPS or recombinant DNA technology. The latter involves expressing the peptide in microbial systems, followed by purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Cleromyrine II can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

    Oxidation: Dityrosine formation.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Cleromyrine II has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Cleromyrine II involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to target proteins, potentially inhibiting their activity. Molecular docking studies have shown strong interactions with enzymes like FAD glucose dehydrogenase and dihydrofolate reductase .

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-leucyl-L-prolyl): Known for its antifungal properties and structural similarity.

    Cyclo(tyrosyl-prolyl): Shares the tyrosine and proline residues, contributing to similar bioactivities.

Uniqueness

Cleromyrine II is unique due to its specific sequence and cyclic structure, which confer enhanced stability and bioactivity compared to linear peptides and other cyclic peptides with different sequences.

Properties

CAS No.

126601-86-3

Molecular Formula

C29H40N6O7

Molecular Weight

584.7 g/mol

IUPAC Name

(3S,6S,15S)-15-[(4-hydroxyphenyl)methyl]-3-(2-methylpropyl)-1,4,10,13,16,19-hexazatricyclo[19.3.0.06,10]tetracosane-2,5,11,14,17,20-hexone

InChI

InChI=1S/C29H40N6O7/c1-17(2)13-21-29(42)35-12-4-5-22(35)27(40)30-15-24(37)32-20(14-18-7-9-19(36)10-8-18)26(39)31-16-25(38)34-11-3-6-23(34)28(41)33-21/h7-10,17,20-23,36H,3-6,11-16H2,1-2H3,(H,30,40)(H,31,39)(H,32,37)(H,33,41)/t20-,21-,22?,23-/m0/s1

InChI Key

PENCNHGHURUDPZ-WUTAMTCCSA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCCC2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N3CCC[C@H]3C(=O)N1)CC4=CC=C(C=C4)O

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O

Synonyms

cleromyrine II
cyclo(Gly-Tyr-Gly-Pro-Leu-Pro)
cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl)

Origin of Product

United States

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